methyl 3-(2-hydroxypropan-2-yl)benzoate
Description
Properties
CAS No. |
1934812-60-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for Methyl 3 2 Hydroxypropan 2 Yl Benzoate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For methyl 3-(2-hydroxypropan-2-yl)benzoate, the analysis reveals several logical bond scissions.
Key Synthetic Scissions for the Benzoate (B1203000) Ester Moiety
The most apparent disconnection is the ester linkage itself. This carbon-oxygen bond can be retrosynthetically cleaved, leading to two potential precursor sets:
Acyl-Oxygen Cleavage: This approach disconnects the molecule into 3-(2-hydroxypropan-2-yl)benzoic acid and methanol (B129727). This is a standard esterification disconnection.
Alkyl-Oxygen Cleavage: This less common disconnection would yield methyl benzoate and a hypothetical 2-hydroxypropan-2-yl cation, which is not a practical synthetic strategy.
Therefore, the most logical retrosynthetic step for the benzoate moiety points towards an esterification reaction between the corresponding carboxylic acid and methanol.
Identification of Precursors for the 2-hydroxypropan-2-yl Side Chain
The tertiary alcohol group, the 2-hydroxypropan-2-yl side chain, presents another key site for disconnection. This group can be traced back to the reaction of a carbonyl compound with a suitable nucleophile. The most common and effective strategy involves the disconnection of the two methyl groups from the tertiary carbon. This leads to a ketone precursor, specifically methyl 3-acetylbenzoate. chemscene.comnih.gov The two disconnected methyl groups can be introduced using a methyl organometallic reagent, such as a Grignard reagent (methylmagnesium bromide) or methyllithium (B1224462). udel.edumnstate.edu
This retrosynthetic step is highly advantageous as it utilizes a robust and well-established carbon-carbon bond-forming reaction.
Convergent and Divergent Synthetic Planning
Based on the primary disconnections, both convergent and divergent synthetic plans can be conceptualized.
Convergent Approach: A convergent synthesis would involve preparing the two key fragments, 3-(2-hydroxypropan-2-yl)benzoic acid and methanol, separately and then combining them in a final esterification step. This approach can be efficient as it allows for the independent optimization of each synthetic sequence.
Divergent Approach: A divergent strategy would start from a common intermediate, such as methyl 3-acetylbenzoate. chemscene.comnih.gov This intermediate already contains the benzoate ester core. The synthesis would then diverge by reacting this ketone with a methyl organometallic reagent to form the desired tertiary alcohol. This approach is often more step-economical as it builds complexity on a pre-existing scaffold.
Forward Synthesis Approaches and Reaction Conditions
The forward synthesis translates the retrosynthetic plan into practical laboratory procedures.
Esterification Routes to the Benzoate Core
Should the synthetic plan involve the final formation of the ester, the Fischer-Speier esterification is a classic and widely used method. tcu.eduyoutube.comyoutube.com This reaction involves heating the carboxylic acid (3-(2-hydroxypropan-2-yl)benzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.eduyoutube.com The equilibrium of this reaction can be driven towards the product by using a large excess of methanol or by removing the water formed during the reaction. tcu.edu
Alternatively, other esterification methods could be employed. For instance, reaction of the carboxylic acid with a methylating agent like diazomethane (B1218177) or methyl iodide in the presence of a base can also yield the methyl ester. However, these methods often involve more hazardous reagents.
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | 3-(2-hydroxypropan-2-yl)benzoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple procedure | Equilibrium reaction, may require excess reagent or water removal |
| Diazomethane | 3-(2-hydroxypropan-2-yl)benzoic acid, Diazomethane | Room temperature | High yielding, mild conditions | Diazomethane is toxic and explosive |
| Methyl Iodide with Base | 3-(2-hydroxypropan-2-yl)benzoic acid, Methyl Iodide, Base (e.g., K₂CO₃) | Reflux in a suitable solvent (e.g., acetone) | Avoids strong acids | Methyl iodide is a toxic alkylating agent |
Introduction of the Hydroxypropan-2-yl Group via Organometallic Reagents
The most direct and common method for introducing the 2-hydroxypropan-2-yl group onto the benzene (B151609) ring is through the reaction of a suitable ketone precursor with an organometallic reagent. Starting with methyl 3-acetylbenzoate, the addition of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium will lead to the formation of the tertiary alcohol after an acidic workup. udel.edumnstate.edu
The reaction proceeds via nucleophilic addition of the methyl carbanion to the electrophilic carbonyl carbon of the ketone. A second equivalent of the organometallic reagent is required because the first equivalent will react with the acidic proton of the initially formed tertiary alcohol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive organometallic reagent by moisture. mnstate.edu
| Reaction | Starting Material | Reagent | Solvent | Key Considerations |
| Grignard Reaction | Methyl 3-acetylbenzoate | Methylmagnesium bromide (CH₃MgBr) | Anhydrous Diethyl Ether or THF | Strictly anhydrous conditions are essential. mnstate.edu Two equivalents of the Grignard reagent are needed. |
| Organolithium Reaction | Methyl 3-acetylbenzoate | Methyllithium (CH₃Li) | Anhydrous Diethyl Ether or THF | Similar to the Grignard reaction, requires anhydrous conditions and two equivalents of the reagent. |
This transformation is a cornerstone of organic synthesis, providing a reliable and efficient route to tertiary alcohols. The choice between a Grignard reagent and an organolithium reagent often depends on factors such as availability, cost, and specific substrate compatibility.
Functional Group Interconversions on the Aromatic Ring
The aromatic ring of this compound offers a scaffold for various functional group interconversions, enabling the synthesis of a diverse range of derivatives. Standard aromatic substitution reactions can be employed to introduce or modify substituents on the phenyl ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation can be performed, with the position of substitution being directed by the existing ester and tertiary alcohol groups.
Subsequent transformations of these newly introduced functional groups can further expand the molecular diversity. For example, a nitro group can be reduced to an amino group, which can then participate in a wide array of reactions, including diazotization followed by substitution (Sandmeyer reaction) or coupling reactions to form azo compounds. Halogenated derivatives can serve as precursors for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
The inherent functionalities of the molecule, the ester and the tertiary alcohol, can also be transformed. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The tertiary alcohol can be a leaving group under certain acidic conditions, potentially leading to elimination or substitution products. The interplay of these transformations allows for the strategic construction of complex molecules from the relatively simple starting material.
Chemo-, Regio-, and Stereoselective Synthesis (if applicable for specific derivatives)
While the parent molecule, this compound, is achiral, the principles of chemo-, regio-, and stereoselective synthesis become critical when preparing its derivatives, particularly those with additional functional groups or stereocenters. organic-chemistry.orgnih.gov
Chemoselectivity is crucial when performing reactions on molecules with multiple reactive sites. For example, when reducing a derivative containing both a ketone and an ester, a selective reducing agent would be required to target one group over the other.
Regioselectivity is a key consideration in electrophilic aromatic substitution reactions on the benzene ring. The directing effects of the existing ester and tertiary alcohol groups will determine the position of the incoming electrophile. The ester group is a deactivating, meta-directing group, while the alkyl group with a hydroxyl substituent is a weakly activating, ortho-, para-directing group. The outcome of the substitution will depend on the reaction conditions and the nature of the electrophile.
Stereoselectivity would be a factor if a chiral center is introduced into the molecule. For instance, if a prochiral ketone derivative of this compound were to be synthesized and then reduced, the use of a stereoselective reducing agent could lead to the formation of a specific diastereomer or enantiomer of the resulting secondary alcohol. The development of such stereoselective methods is an active area of research in organic synthesis. mdpi.com
Advanced Synthetic Techniques and Optimization
The synthesis of this compound and its derivatives can be enhanced through the application of modern synthetic methodologies aimed at improving efficiency, sustainability, and scalability.
Catalytic Methodologies in Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste.
Transition Metal Catalysis: Transition metal catalysts are widely used for a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to functionalize halogenated derivatives of this compound. mdpi.com Ruthenium or rhodium catalysts could be utilized for hydrogenation reactions on the aromatic ring or other unsaturated functionalities that may be present in derivatives.
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For derivatives of this compound that contain prochiral centers, organocatalysts could be used to achieve high enantioselectivity in reactions such as aldol (B89426) or Michael additions.
Recent research has also explored the use of solid acid catalysts, such as zirconium/titanium-based materials, for the esterification of benzoic acids to their corresponding methyl esters, which could be a relevant approach for the synthesis of the parent compound or its precursors. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. jddhs.com For the synthesis of this compound, this could involve several strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. A key reaction in the synthesis is the Grignard reaction of methyl 3-acetylbenzoate with a methylmagnesium halide. While effective, this reaction is not atom-economical due to the formation of magnesium salts as byproducts.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. rsc.org
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of ionic liquids or supercritical fluids as reaction media.
Energy Efficiency: Utilizing energy-efficient processes such as microwave-assisted synthesis or reactions that can be conducted at ambient temperature and pressure.
One example of a greener approach to a related transformation is the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate using a green method involving oximation and dehydration. organic-chemistry.orgresearchgate.net
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.netrsc.orgbeilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. researchgate.net
The synthesis of this compound via a Grignard reaction is a prime candidate for adaptation to a flow process. Grignard reactions are often exothermic and moisture-sensitive, and a flow setup can provide better control over these parameters, leading to higher yields and improved safety. nih.gov Continuous processing can also facilitate the telescoping of reaction steps, where the output of one reactor is directly fed into the next, minimizing purification and handling of intermediates.
Photochemical or Electrochemical Synthesis Approaches
Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. For derivatives of this compound, photochemical methods could be employed for various transformations, such as the selective oxidation of the benzylic alcohol to a ketone using a photosensitizer and molecular oxygen. organic-chemistry.org This approach can offer mild reaction conditions and unique selectivity compared to traditional thermal methods.
Electrochemical Synthesis: Electrochemistry provides a powerful tool for oxidation and reduction reactions without the need for stoichiometric chemical reagents. mdpi.com The tertiary benzylic alcohol group in this compound could potentially be a target for electrochemical oxidation. rsc.org Furthermore, electrochemical methods can be used to generate reactive intermediates in a controlled manner, offering alternative synthetic pathways.
Reactivity Profiles, Reaction Mechanisms, and Derivative Synthesis
Reactivity of the Ester Functionality
The ester group in methyl 3-(2-hydroxypropan-2-yl)benzoate is susceptible to various nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy group.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of this compound, reaction with another alcohol (R'-OH) in the presence of an acid or base catalyst leads to the formation of a new ester and methanol (B129727). This equilibrium-driven reaction is often pushed towards the product side by using a large excess of the reactant alcohol. nih.gov
Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. The reactant alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester.
Under basic conditions, the alkoxide of the reactant alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methoxide ion then yields the new ester.
Interactive Data Table: Transesterification of this compound
| Reactant Alcohol | Catalyst | Product | Potential Yield (%) |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 3-(2-hydroxypropan-2-yl)benzoate | High (with excess ethanol) |
| Propan-1-ol | NaOPr (catalytic) | Propyl 3-(2-hydroxypropan-2-yl)benzoate | Good |
| Benzyl alcohol | Ti(OⁱPr)₄ | Benzyl 3-(2-hydroxypropan-2-yl)benzoate | Moderate to Good |
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol. masterorganicchemistry.comucalgary.ca The reaction proceeds via a two-step mechanism involving the initial formation of an aldehyde intermediate, which is then further reduced to the alcohol. ucalgary.ca
Mechanism with LiAlH₄:
A hydride ion from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate.
The intermediate collapses, eliminating the methoxide ion to form 3-(2-hydroxypropan-2-yl)benzaldehyde.
A second hydride ion attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.
Workup with a protic solvent protonates the alkoxide to yield [3-(2-hydroxypropan-2-yl)phenyl]methanol.
Reduction to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, such as diisobutylaluminium hydride (DIBAL-H). organic-synthesis.comchemistrysteps.compsgcas.ac.in The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. organic-synthesis.comchemistrysteps.com
Mechanism with DIBAL-H:
The Lewis acidic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.
A hydride is transferred to the carbonyl carbon, forming a stable tetrahedral intermediate.
Upon aqueous workup, the intermediate is hydrolyzed to yield 3-(2-hydroxypropan-2-yl)benzaldehyde.
Interactive Data Table: Reduction of the Ester Functionality
| Reagent | Product | Typical Conditions | Notes |
| LiAlH₄ | [3-(2-hydroxypropan-2-yl)phenyl]methanol | THF, 0 °C to rt | Strong, non-selective reducing agent. |
| DIBAL-H | 3-(2-hydroxypropan-2-yl)benzaldehyde | Toluene, -78 °C | Allows for the isolation of the aldehyde. |
Beyond transesterification and reduction, the ester group can undergo nucleophilic acyl substitution with a variety of other nucleophiles.
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid, 3-(2-hydroxypropan-2-yl)benzoic acid, and methanol. Basic hydrolysis, also known as saponification, is an irreversible process as the resulting carboxylate anion is unreactive towards the alcohol.
Aminolysis: Reaction of the ester with ammonia or a primary or secondary amine leads to the formation of an amide. This reaction, known as aminolysis, typically requires heating. The nucleophilic amine attacks the carbonyl carbon, leading to the displacement of the methoxide group. For example, reaction with ammonia would yield 3-(2-hydroxypropan-2-yl)benzamide.
Reactivity of the Tertiary Alcohol Moiety
The tertiary alcohol group in this compound exhibits reactivity characteristic of such functionalities, including dehydration, etherification, and esterification.
Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes. nau.edu The benzylic nature of the tertiary alcohol in this compound facilitates this process due to the stability of the resulting carbocation intermediate.
Mechanism (E1):
Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water).
Loss of a water molecule leads to the formation of a stable tertiary benzylic carbocation.
A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond. The major product, according to Zaitsev's rule, will be the more substituted alkene, methyl 3-(prop-1-en-2-yl)benzoate.
Interactive Data Table: Dehydration of the Tertiary Alcohol
| Catalyst | Product | Conditions |
| H₂SO₄ (conc.) | Methyl 3-(prop-1-en-2-yl)benzoate | Heat |
| H₃PO₄ (conc.) | Methyl 3-(prop-1-en-2-yl)benzoate | Heat |
| p-Toluenesulfonic acid | Methyl 3-(prop-1-en-2-yl)benzoate | Toluene, reflux |
Etherification: Direct etherification of tertiary alcohols via Williamson ether synthesis is often challenging due to the steric hindrance around the tertiary carbon, which favors elimination reactions over substitution. organic-chemistry.org However, under specific conditions, etherification can be achieved. For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base or using alternative methods like reaction with an alcohol under acidic conditions (SN1 mechanism) can lead to the formation of ethers. For example, reaction with methyl iodide in the presence of silver oxide could potentially yield methyl 3-(2-methoxypropan-2-yl)benzoate.
Esterification: The tertiary hydroxyl group can be esterified to form a new ester. Due to steric hindrance, direct Fischer esterification with a carboxylic acid is generally inefficient for tertiary alcohols. More reactive acylating agents are typically employed.
With Acyl Chlorides: Reaction with an acyl chloride (R'COCl) in the presence of a non-nucleophilic base like pyridine yields the corresponding ester. The pyridine serves to neutralize the HCl byproduct.
With Acid Anhydrides: Reaction with an acid anhydride ((R'CO)₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or an acid catalyst can also form the ester. medcraveonline.comresearchgate.netmdpi.comcetjournal.it
Interactive Data Table: Reactions of the Tertiary Hydroxyl Group
| Reagent | Reaction Type | Product | Catalyst/Base |
| Methyl Iodide / Ag₂O | Etherification | Methyl 3-(2-methoxypropan-2-yl)benzoate | Silver Oxide |
| Acetyl Chloride | Esterification | Methyl 3-(2-acetoxypropan-2-yl)benzoate | Pyridine |
| Acetic Anhydride | Esterification | Methyl 3-(2-acetoxypropan-2-yl)benzoate | DMAP |
Oxidation Studies
A comprehensive search of scientific databases and chemical literature did not yield any specific studies on the oxidation of this compound. Research detailing the selective oxidation of either the tertiary alcohol or the aromatic system of this particular molecule has not been published.
Intramolecular Reactions and Cyclization Pathways
A search of the chemical literature did not uncover any research focused on the intramolecular reactions or cyclization pathways of this compound. Potential acid-catalyzed cyclization involving the tertiary alcohol and the ester group to form lactones, for instance, has not been experimentally investigated or reported for this molecule.
Mechanistic Investigations of Key Transformations
As there are no specific key transformations reported for this compound in the literature, no mechanistic investigations have been published. Detailed studies involving kinetic analysis, isotopic labeling, or computational modeling to elucidate reaction mechanisms for this compound are currently absent from the scientific record.
Kinetic and Thermodynamic Analyses of Reaction Pathways
While specific experimental data for this compound is not extensively documented in the public domain, its kinetic and thermodynamic behavior can be inferred from studies on analogous compounds, particularly in the context of its formation via Fischer esterification of 3-(2-hydroxypropan-2-yl)benzoic acid and methanol.
Fischer Esterification:
The formation of this compound from its corresponding carboxylic acid and methanol is an acid-catalyzed equilibrium process. The kinetics of this reaction are typically first-order with respect to the carboxylic acid dnu.dp.uaresearchgate.net. The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of the reactants.
Kinetic studies on the esterification of benzoic acid with various alcohols have provided valuable insights into the energy requirements of such reactions. For instance, the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, exhibits activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction dnu.dp.uaresearchgate.net. The thermal effect for this reaction is a modest 622 J·mol⁻¹ dnu.dp.uaresearchgate.net. It is reasonable to expect that the esterification leading to this compound would have comparable activation energies.
The thermodynamic equilibrium of the esterification can be shifted to favor product formation by using an excess of one reactant (typically the alcohol, methanol in this case) or by removing water as it is formed, in accordance with Le Chatelier's principle.
| Parameter | Value | Reaction | Reference |
|---|---|---|---|
| Activation Energy (Forward) | 58.40 kJ·mol⁻¹ | Benzoic Acid + 1-Butanol | dnu.dp.uaresearchgate.net |
| Activation Energy (Reverse) | 57.70 kJ·mol⁻¹ | ||
| Thermal Effect (ΔH) | 622 J·mol⁻¹ | ||
| Apparent Activation Energy | 62.0 ± 0.2 kJ/mol | Acetic Acid + 1-Methoxy-2-Propanol | mdpi.com |
Reactions of the Tertiary Alcohol:
The tertiary benzylic alcohol group can undergo reactions such as dehydration or nucleophilic substitution, typically under acidic conditions. These reactions proceed through a tertiary benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. The kinetics of these reactions would be influenced by the stability of this carbocation.
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. Various spectroscopic techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In-situ ¹H NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. For instance, in the oxidation of the tertiary alcohol, the disappearance of the alcohol proton signal and the methyl proton signals of the 2-hydroxypropan-2-yl group, along with the appearance of new signals corresponding to the product, can be tracked over time to determine reaction rates. Monitoring the oxidation of benzylic alcohols to the corresponding carbonyls has been successfully achieved using ¹H NMR spectroscopy beilstein-journals.org.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in a reaction mixture. In acid-catalyzed reactions of this compound, such as dehydration or substitution at the tertiary alcohol, the key intermediate would be the tertiary benzylic carbocation. ESI-MS could potentially detect this carbocation, providing direct evidence for its involvement in the reaction mechanism. Real-time mass spectrometric detection has been successfully used to identify reaction intermediates in other organic reactions dnu.dp.ua.
Infrared (IR) Spectroscopy:
In-situ IR spectroscopy can be used to follow the progress of reactions by monitoring the changes in vibrational frequencies of the functional groups. For example, in the Fischer esterification to form this compound, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester can be observed.
| Technique | Observable Change | Application |
|---|---|---|
| ¹H NMR Spectroscopy | Disappearance of reactant signals and appearance of product signals. | Monitoring oxidation of the tertiary alcohol. beilstein-journals.org |
| Mass Spectrometry (ESI-MS) | Detection of charged intermediates like carbocations. | Identifying the tertiary benzylic carbocation in acid-catalyzed reactions. |
| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of functional groups (e.g., C=O, O-H). | Following the progress of esterification. |
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a definitive method for tracing the pathways of atoms through a chemical reaction, thereby providing strong evidence for a proposed mechanism wikipedia.org.
Elucidation of the Fischer Esterification Mechanism:
The mechanism of Fischer esterification was famously confirmed using isotopic labeling. To confirm the mechanism for the formation of this compound, a similar experiment could be designed. If the reaction is carried out with methanol containing the ¹⁸O isotope (CH₃¹⁸OH), the position of the ¹⁸O in the final ester and the water by-product can be determined.
According to the established mechanism, the alcohol (methanol) acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The ¹⁸O from the methanol would then be incorporated into the ester, and the water molecule formed would contain the unlabeled oxygen from the carboxylic acid. This outcome has been experimentally verified for other esterification reactions pearson.comlibretexts.org.
Investigating Reactions of the Tertiary Alcohol:
Deuterium labeling can be used to probe the mechanism of reactions involving the tertiary alcohol group. For example, in a dehydration reaction, if the reaction is carried out in a deuterated solvent, the incorporation of deuterium into the product or starting material can provide insights into the reversibility of steps and the nature of the intermediates. In studies of reactions between benzylic alcohols and benzynes, deuterium labeling was used to determine that the carbinol C-H and O-H hydrogen atoms were transferred acs.org.
| Isotope | Labeled Reactant | Reaction | Expected Outcome |
|---|---|---|---|
| ¹⁸O | Methanol (CH₃¹⁸OH) | Fischer Esterification | The ¹⁸O isotope is incorporated into the methyl ester product. pearson.comlibretexts.org |
| ²H (Deuterium) | Solvent (e.g., D₂O) | Dehydration of the tertiary alcohol | Provides information on the reversibility of protonation steps and the involvement of carbocation intermediates. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides the fundamental framework for the structural elucidation of methyl 3-(2-hydroxypropan-2-yl)benzoate. By analyzing chemical shifts, coupling constants, and signal multiplicities, the precise electronic environment of each nucleus can be determined.
Based on the molecular structure, a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the benzene (B151609) ring. The ester's methoxy group and the two equivalent methyl groups of the 2-hydroxypropan-2-yl substituent are each expected to produce singlet signals due to the absence of adjacent protons. orgchemboulder.comscispace.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Ar-H2 | ~8.1 | ~129 | Singlet (or narrow triplet) |
| Ar-H4 | ~7.8 | ~128 | Doublet of doublets |
| Ar-H5 | ~7.4 | ~128.5 | Triplet |
| Ar-H6 | ~7.6 | ~127 | Doublet of doublets |
| -C(CH₃)₂ | ~1.6 | ~31 | Singlet |
| -OH | Variable (broad singlet) | N/A | Singlet |
| -OCH₃ | ~3.9 | ~52 | Singlet |
| -C=O | N/A | ~167 | N/A |
| Ar-C1 | N/A | ~131 | N/A |
| Ar-C3 | N/A | ~150 | N/A |
| C(OH)(CH₃)₂ | N/A | ~73 | N/A |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required to definitively establish the complex bonding network and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions (e.g., H-4 coupling to H-5, and H-5 coupling to H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons, providing one-bond (¹JCH) connectivity. This would confirm the assignment of each aromatic proton to its corresponding carbon, the methoxy protons to the ester's methyl carbon, and the six equivalent methyl protons to the two methyl carbons of the propanol moiety. st-andrews.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by showing long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. Key HMBC correlations would include:
A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (-C=O).
Correlations from the aromatic protons (H-2 and H-4) to the carbonyl carbon.
Correlations from the protons of the two methyl groups (-C(CH₃)₂) to the quaternary carbon (-C(OH)) and to the C-3 carbon of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. NOESY can help elucidate the molecule's preferred conformation. For instance, a NOESY spectrum could show a spatial correlation between the methyl protons of the 2-hydroxypropan-2-yl group and the aromatic proton at the C-2 or C-4 position, providing insight into the rotational orientation of the substituent relative to the benzene ring.
Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | Ar-H4 | Ar-H5 | Confirms adjacency of aromatic protons |
| COSY | Ar-H5 | Ar-H6 | Confirms adjacency of aromatic protons |
| HSQC | -OCH₃ | -OCH₃ Carbon | Direct C-H bond confirmation |
| HSQC | -C(CH₃)₂ | -C(CH₃)₂ Carbons | Direct C-H bond confirmation |
| HMBC | -OCH₃ | -C=O Carbon | Confirms ester connectivity |
| HMBC | -C(CH₃)₂ | Ar-C3 | Confirms substituent position on the ring |
| NOESY | -C(CH₃)₂ | Ar-H2 / Ar-H4 | Provides conformational/spatial information |
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating molecular motions that occur on the NMR timescale, such as conformational changes and restricted bond rotations. montana.edu For this compound, DNMR could be employed to study the rotational barrier around the C3-C(OH) single bond, which connects the bulky 2-hydroxypropan-2-yl group to the benzene ring. researchgate.netnih.gov
At ambient temperature, rotation around this bond may be fast, resulting in sharp, time-averaged NMR signals. However, at lower temperatures, this rotation could become restricted. If the energy barrier is sufficiently high, this restricted rotation could lead to the observation of distinct signals for otherwise equivalent nuclei (e.g., the aromatic protons ortho to the substituent might become non-equivalent). As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the signals at various temperatures, particularly at the coalescence temperature, the rate constant for the rotational process can be determined, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. nih.gov
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is uniquely suited to characterize materials in their solid form. europeanpharmaceuticalreview.com This technique is invaluable for studying properties such as polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
For this compound, ssNMR could be used to:
Identify and differentiate polymorphs: Different crystal packing arrangements lead to distinct chemical environments for the nuclei, resulting in unique ssNMR spectra for each polymorph.
Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound and can be used to quantify the amount of amorphous material in a sample.
Probe molecular packing and intermolecular interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can provide insights into hydrogen bonding and other intermolecular interactions that define the crystal lattice. This would be particularly useful for studying the role of the hydroxyl group in the crystal packing. europeanpharmaceuticalreview.com
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₁H₁₄O₃), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.
Calculated Exact Masses for HRMS Analysis
| Adduct/Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺• | C₁₁H₁₄O₃ | 194.0943 |
| [M+H]⁺ | C₁₁H₁₅O₃ | 195.1016 |
| [M+Na]⁺ | C₁₁H₁₄O₃Na | 217.0835 |
| [M-H]⁻ | C₁₁H₁₃O₃ | 193.0870 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. The analysis of these fragments provides detailed information about the connectivity of structural subunits. acs.org
The fragmentation of this compound is expected to proceed through several characteristic pathways common to tertiary alcohols and methyl esters. brainly.comlibretexts.orglibretexts.orgyoutube.com Key fragmentation events would likely include the loss of water from the tertiary alcohol, cleavage of a methyl group from the isopropyl moiety, and fragmentations around the ester group.
Plausible MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 195.10 | H₂O (18.01 Da) | 177.09 | Ion from dehydration of the tertiary alcohol |
| 195.10 | •CH₃ (15.02 Da) | 180.08 | Ion from α-cleavage of a methyl group |
| 195.10 | CH₃OH (32.03 Da) | 163.07 | Acylium ion from loss of methanol (B129727) |
| 195.10 | •OCH₃ (31.02 Da) | 164.08 | Ion from loss of methoxy radical |
| 195.10 | C₃H₇O (59.05 Da) | 136.05 | Protonated methyl benzoate (B1203000) ion |
| 163.07 | CO (28.00 Da) | 135.07 | Loss of carbon monoxide from acylium ion |
Analysis of these fragmentation pathways in an MS/MS experiment would provide conclusive evidence for the presence of both the methyl ester and the 2-hydroxypropan-2-yl functional groups and confirm their attachment to the benzene ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and probing the non-covalent interactions, such as hydrogen bonding, that dictate its molecular environment.
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The presence of the tertiary alcohol is primarily identified by a broad O-H stretching band, typically appearing in the 3600-3200 cm⁻¹ region. The breadth of this peak is a strong indicator of hydrogen bonding. The spectrum also displays sharp peaks around 3000-2850 cm⁻¹ due to the C-H stretching vibrations of the methyl and aromatic groups researchgate.net. A very prominent and sharp absorption peak is expected around 1720-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group docbrown.info. The region between 1300-1000 cm⁻¹ would contain multiple signals corresponding to C-O stretching vibrations from both the ester and the alcohol moieties docbrown.info.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations are often strong. One would expect to see characteristic bands for the benzene ring, including the C-C stretching modes within the ring, typically found in the 1600-1450 cm⁻¹ region. The symmetric breathing mode of the aromatic ring, which is often weak in FT-IR, can produce a strong, sharp signal in the Raman spectrum.
The formation of hydrogen bonding networks can be inferred from shifts in the vibrational frequencies of the involved groups. For instance, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group on another would lead to a broadening and shifting to a lower wavenumber of both the O-H and C=O stretching bands in the FT-IR spectrum.
Table 1: Predicted Prominent Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Characteristics |
| Tertiary Alcohol | O-H Stretch | 3600 - 3200 | Weak | Broad peak, indicates hydrogen bonding docbrown.info |
| Aromatic | C-H Stretch | 3100 - 3000 | Strong | Sharp peaks |
| Aliphatic (Methyl) | C-H Stretch | 2990 - 2850 | Strong | Sharp peaks researchgate.net |
| Ester | C=O Stretch | 1720 - 1700 | Medium | Strong, sharp peak docbrown.info |
| Aromatic | C=C Stretch | 1600 - 1450 | Strong | Multiple sharp peaks |
| Ester/Alcohol | C-O Stretch | 1300 - 1000 | Medium | Strong, complex bands docbrown.info |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Architectures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, with high precision.
The analysis would reveal the conformation of the molecule, such as the relative orientation of the ester group and the 2-hydroxypropan-2-yl group with respect to the benzene ring. It is important to note that this compound is an achiral molecule, as it does not possess a stereocenter and has a plane of symmetry. Therefore, the concept of "absolute stereochemistry" does not apply to the parent compound itself, but would be crucial for any chiral derivatives.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value |
| Crystal System | The geometry of the unit cell | e.g., Monoclinic |
| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions | N/A |
| β (°) | Unit cell angle | N/A |
| Z | Number of molecules per unit cell | e.g., 4 |
| Hydrogen Bonds | Key intermolecular interactions | O-H···O=C |
| C=O Bond Length | Ester carbonyl bond distance | ~1.21 Å |
| C(sp²)-O Bond Length | Ester single bond distance | ~1.35 Å |
| C(sp³)-O Bond Length | Alcohol single bond distance | ~1.43 Å |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—those that are non-superimposable on their mirror images. wikipedia.org As previously noted, this compound is achiral and therefore would not show any CD or ORD signal. However, these techniques would be indispensable for characterizing its chiral derivatives.
A chiral derivative could be synthesized, for example, by replacing one of the methyl groups on the propanol side chain with a different substituent, creating a chiral center. For such a derivative, CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide valuable information. wikipedia.org The aromatic chromophore (the benzoate group) would give rise to characteristic CD signals in the UV region. The sign and magnitude of these signals, known as the Cotton effect, are highly sensitive to the spatial arrangement of atoms around the chromophore. vlabs.ac.inlibretexts.org This allows for the determination of the absolute configuration of the stereocenter by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known stereochemistry. libretexts.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgvlabs.ac.in An ORD spectrum of a chiral derivative would show a plain curve at wavelengths far from an absorption band, but would exhibit anomalous behavior, known as a Cotton effect, in the vicinity of the chromophore's absorption maximum. vlabs.ac.in The shape and sign of the Cotton effect curve in ORD are directly related to the stereochemistry of the molecule. libretexts.org Both CD and ORD are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules and studying conformational equilibria in solution.
Computational and Theoretical Investigations of Methyl 3 2 Hydroxypropan 2 Yl Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and predict various molecular properties from first principles.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like methyl 3-(2-hydroxypropan-2-yl)benzoate. A typical study would involve geometry optimization to find the lowest energy conformation of the molecule.
A common approach would be to use the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net This is often paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for describing non-covalent interactions and anions. nih.gov
The optimization process would yield key ground state properties, including the total electronic energy, dipole moment, and the precise geometric parameters of the molecule. From the optimized geometry, further properties like Mulliken atomic charges and the distribution of frontier molecular orbitals (HOMO and LUMO) can be calculated. These orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.
Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(ar)-C(ar) | 1.39 Å |
| C(ar)-C(=O) | 1.49 Å | |
| C=O | 1.21 Å | |
| C-O(ester) | 1.36 Å | |
| O(ester)-CH3 | 1.44 Å | |
| C(ar)-C(isopropyl) | 1.52 Å | |
| C(isopropyl)-C(methyl) | 1.54 Å | |
| C(isopropyl)-OH | 1.43 Å | |
| Bond Angle | C(ar)-C(ar)-C(ar) | 120.0° |
| C(ar)-C-O(ester) | 124.5° | |
| O=C-O(ester) | 123.0° | |
| C-O-CH3 | 116.0° | |
| C(ar)-C(isopropyl)-OH | 109.5° |
Ab Initio Calculations for Electron Correlation Effects
While DFT is highly effective, ab initio methods provide a systematically improvable and often more rigorous approach to the electronic structure, particularly for describing electron correlation—the interaction between individual electrons. Møller-Plesset perturbation theory, especially at the second order (MP2), is a common starting point for including electron correlation beyond the Hartree-Fock mean-field approximation. researchgate.net
MP2 calculations are computationally more demanding than DFT but can offer more accurate descriptions of dispersion forces, which are important for conformational analysis and intermolecular interactions. arxiv.org For a molecule with flexible groups like this compound, MP2 can provide valuable insights into the energetic landscape. More advanced coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for accuracy but are typically too computationally expensive for a molecule of this size for routine calculations. nih.gov A study might employ MP2 with a correlation-consistent basis set, like aug-cc-pVDZ, to refine the understanding of the molecule's electronic energy and the subtleties of its structure influenced by electron correlation.
Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations
The presence of rotatable bonds—specifically around the ester group and the isopropyl group—means that this compound can exist in multiple conformations.
Molecular Mechanics (MM) offers a computationally inexpensive way to explore the potential energy surface. Using force fields like MMFF94 or AMBER, a systematic search of the torsional angles can be performed to identify low-energy conformers. This provides a preliminary map of the conformational landscape.
Molecular Dynamics (MD) simulations provide a more detailed, time-dependent view of the molecule's behavior. aip.orgmdpi.com An MD simulation would place the molecule in a simulated environment (e.g., a box of solvent molecules or in a vacuum) and solve Newton's equations of motion over time. This allows for the observation of conformational transitions and the determination of the relative populations of different conformers at a given temperature. An MD study could reveal, for instance, the preferred orientation of the ester group relative to the benzene (B151609) ring and the dynamics of the hydroxypropyl side chain, including potential intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
For NMR chemical shifts , the Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach. imist.ma Typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)), GIAO calculations provide theoretical magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (TMS), calculated at the same level of theory. Such predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.
For vibrational frequencies , DFT calculations are used to compute the harmonic frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental FT-IR and Raman spectra. scirp.org The calculations also provide the intensity of each vibrational mode, allowing for the generation of a theoretical spectrum that can be directly compared with experimental results.
Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C=O | 166.5 | H (aromatic) | 7.4 - 8.1 |
| C(ar)-COOCH₃ | 131.0 | H (ester methyl) | 3.90 |
| C(ar)-C(isopropyl) | 149.0 | H (isopropyl OH) | 2.50 |
| C(ar) | 128.0 - 132.0 | H (isopropyl methyl) | 1.55 |
| C(isopropyl) | 72.0 | ||
| C(ester methyl) | 52.5 | ||
| C(isopropyl methyl) | 31.0 |
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Theoretical methods are crucial for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states that are difficult to observe experimentally. acs.orgyoutube.com For this compound, one might study its formation via Fischer esterification or its hydrolysis.
To study a reaction mechanism, one would identify the reactants, products, and any intermediates. Computational methods, typically DFT, would then be used to locate the transition state (TS) structure connecting these species on the potential energy surface. nih.gov A TS is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
Once the TS is located, its energy can be calculated to determine the activation energy barrier for the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the desired reactants and products. nih.gov This process provides a detailed, step-by-step understanding of the reaction pathway and the factors controlling its rate.
Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models
Most chemical processes occur in solution, and the solvent can significantly influence a molecule's properties and reactivity. Explicitly modeling every solvent molecule is computationally intensive. Continuum solvation models offer an efficient alternative by treating the solvent as a continuous medium with a characteristic dielectric constant. wikipedia.org
The Polarizable Continuum Model (PCM) is a widely used example. researchgate.netq-chem.com In this model, the solute molecule is placed in a cavity within the dielectric continuum. The solute's electric field polarizes the solvent, which in turn creates a reaction field that acts back on the solute, leading to a self-consistent refinement of the solute's electronic structure.
By performing calculations with a PCM, one can investigate how properties like conformational stability, spectroscopic parameters, and reaction energy barriers change from the gas phase to a specific solvent. For this compound, a PCM study could reveal how polar solvents stabilize certain conformers or influence the activation energy of its hydrolysis.
Advanced Applications in Materials Science and Organic Synthesis
Role as a Building Block or Precursor in the Synthesis of Complex Organic Molecules
The structure of methyl 3-(2-hydroxypropan-2-yl)benzoate, containing two distinct and modifiable functional groups, makes it a promising starting material or intermediate in the synthesis of more complex molecules. The methyl ester and the tertiary alcohol can be targeted by a variety of reagents, allowing for stepwise synthetic transformations.
The methyl benzoate (B1203000) moiety can undergo reactions at both the ester and the aromatic ring. wikipedia.org The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylate, which can then be converted into other functional groups like amides or acid chlorides. wikipedia.orgfiveable.me Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. fiveable.melibretexts.org The benzene (B151609) ring itself is susceptible to electrophilic aromatic substitution. Due to the deactivating, meta-directing nature of the ester group, electrophiles will preferentially add at the positions ortho and para to the ester, but meta to the existing substituents. wikipedia.orgmnstate.edulibretexts.org
The tertiary alcohol group can also serve as a handle for further functionalization. It can be converted into a better leaving group, facilitating substitution or elimination reactions. libretexts.org This dual reactivity allows for the construction of elaborate molecular architectures, making the compound a valuable precursor for pharmaceuticals, agrochemicals, and other fine chemicals. For instance, α-sulfinyl benzoates have been used as precursors to generate carbenoids for the stereoselective homologation of boronic esters, highlighting how benzoate structures can be central to complex synthetic sequences. acs.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Reagents |
|---|---|---|---|
| Methyl Ester | Hydrolysis | Sodium 3-(2-hydroxypropan-2-yl)benzoate | Aqueous NaOH wikipedia.org |
| Methyl Ester | Reduction | (3-(2-hydroxypropan-2-yl)phenyl)methanol | LiAlH4, then H3O+libretexts.org |
| Aromatic Ring | Nitration | Methyl 3-(2-hydroxypropan-2-yl)-5-nitrobenzoate | HNO3/H2SO4wikipedia.org |
| Tertiary Alcohol | Conversion to Alkyl Halide | Methyl 3-(2-chloropropan-2-yl)benzoate | HCl libretexts.org |
Potential as a Monomer or Component in Advanced Polymeric Materials (e.g., Polyesters, Polycarbonates)
The presence of both a hydroxyl group and an ester (which can be hydrolyzed to a carboxylic acid) makes this compound a potential AB-type monomer for step-growth polymerization. Alcohols are crucial monomers in the synthesis of polymers like polyesters and polyurethanes. numberanalytics.comnumberanalytics.com
After hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule, 3-(2-hydroxypropan-2-yl)benzoic acid, would possess a hydroxyl group and a carboxyl group. These two functional groups can react intermolecularly via condensation polymerization to form polyesters. The bulky tertiary alcohol group would likely result in amorphous polymers with potentially interesting thermal and mechanical properties. Aromatic polymers are known for their stability, and hyperbranched architectures, which could arise from such monomers, are of interest for catalysis and high-performance materials. nih.gov
Furthermore, the di-functional nature of this molecule, particularly after conversion, makes it a candidate for inclusion in other polymer systems. For instance, the hydroxyl group can react with isocyanates to form polyurethanes or with phosgene (B1210022) derivatives to form polycarbonates. numberanalytics.comnumberanalytics.com The incorporation of this rigid, aromatic structure into a polymer backbone could enhance properties such as thermal stability and glass transition temperature. The synthesis of polymers bearing activated esters for post-polymerization modification is a common strategy, and derivatives of this compound could be used similarly. nih.gov
Applications in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-stacking, to construct large, well-ordered assemblies. southampton.ac.uk Benzoate derivatives are frequently used as building blocks in this field due to their ability to participate in these interactions. researchgate.netmdpi.com The hydroxyl and ester/carboxyl groups of this compound and its derivatives can act as hydrogen bond donors and acceptors, respectively.
These interactions can drive the self-assembly of molecules into higher-order structures like dimers, chains, or networks. For example, research on benzoate ester functionalized phenylenediamine derivatives has shown the formation of supramolecular dimers and networks through hydrogen bonding and van der Waals interactions. researchgate.net Similarly, manganese and zinc complexes involving benzoate ligands have demonstrated the formation of complex supramolecular architectures, including host-guest systems where dimers are enclathrated within larger cavities. mdpi.com The specific geometry and functional groups of this compound could direct the formation of unique supramolecular motifs with potential applications in materials science and crystal engineering.
Exploration of Photophysical Properties and Potential as a Fluorophore or Chromophore Precursor
Aromatic compounds form the basis of many chromophores and fluorophores due to the π-electron systems in their benzene rings. libretexts.org While this compound itself is not expected to be strongly fluorescent, it serves as a fundamental aromatic scaffold that can be chemically modified to create molecules with tailored photophysical properties.
The electronic properties of the benzene ring, and thus its absorption and emission characteristics, are highly sensitive to the nature of its substituents. libretexts.orglibretexts.org By modifying the ester and alcohol groups or by adding other functional groups to the aromatic ring, it is possible to tune the molecule's electronic structure. For example, introducing electron-donating and electron-withdrawing groups can create a push-pull system, which often leads to strong intramolecular charge transfer (ICT) character and interesting photophysical behaviors like large Stokes shifts or solvatochromism. rsc.org Theoretical calculations using DFT can help predict how substitutions will affect the HOMO and LUMO energy levels and thus the photophysical properties. rsc.orgacs.org Derivatives of this compound could potentially be developed into fluorescent probes or components of organic light-emitting diodes (OLEDs).
Integration into Catalytic Systems as a Ligand Component or Scaffold
The functional groups on this compound make it a candidate for development into a ligand for metal-catalyzed reactions. Both the ester's carbonyl oxygen and the alcohol's oxygen atom possess lone pairs of electrons that can coordinate to a metal center.
Modification of the parent molecule can lead to more sophisticated ligand structures. For example, the ester could be converted to an amide, or other donor atoms could be introduced onto the aromatic ring to create a multidentate ligand capable of forming stable complexes with transition metals. Such ligands are essential components of homogeneous catalysts. Research has shown the synthesis of ligands from methyl-2-amino benzoate that form octahedral complexes with various metal ions. uobaghdad.edu.iq Similarly, hyperbranched aromatic polymers have been functionalized to act as catalytic materials, combining the advantages of homogeneous and heterogeneous catalysts. nih.gov The rigid backbone and defined substitution pattern of this compound could serve as a scaffold for positioning catalytic groups in a precise three-dimensional arrangement.
Development as a Component in Chemosensors or Molecular Probes (Non-Biological Context)
A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, such as a change in color or fluorescence. The design of a chemosensor requires a receptor unit that selectively binds the analyte and a signaling unit that reports this binding event.
This compound possesses functional groups that could serve as binding sites for certain analytes. The hydroxyl group, for example, can form hydrogen bonds with guest molecules. This interaction could be the basis for detecting volatile organic compounds (VOCs), including other alcohols. mdpi.com Sensors based on host-guest recognition have been developed using materials like β-cyclodextrin to detect alcohols. mdpi.com The aromatic ring of the compound could also participate in π-stacking interactions with appropriate analytes.
To function as a sensor, the binding event must be coupled to a change in the molecule's photophysical properties. By incorporating this molecule into a larger conjugated system, its fluorescence or absorption spectrum could become sensitive to the binding of an analyte. For instance, the binding could alter the intramolecular charge transfer characteristics of the molecule, leading to a measurable optical response. researchgate.net While oxide chemiresistors are common for detecting volatile aromatic compounds, organic molecules offer a different approach to sensor design. rsc.org
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Routes
The classical synthesis of methyl 3-(2-hydroxypropan-2-yl)benzoate would typically involve the Grignard reaction between methyl 3-acetylbenzoate and a methylmagnesium halide. While effective, this method can be prone to side reactions and may not offer the desired stereochemical control for more complex derivatives. Future research should focus on developing more sophisticated and efficient synthetic strategies.
Catalytic Asymmetric Synthesis: A significant leap forward would be the development of catalytic asymmetric methods to produce chiral versions of this tertiary alcohol, should the need for enantiomerically pure derivatives arise. Research in the asymmetric addition of organometallic reagents to ketones is a burgeoning field. nih.govnih.gov Future work could explore the use of chiral ligands in conjunction with organozinc or organoaluminum reagents to achieve high enantioselectivity in the formation of the tertiary alcohol. nih.govnih.gov
Chemoenzymatic Approaches: The integration of enzymatic catalysis offers a green and highly selective alternative. Lipases, for instance, have been used in the kinetic resolution of tertiary alcohols. jst.go.jp A forward-thinking approach would be to develop a chemoenzymatic dynamic kinetic resolution (DKR) process. jst.go.jp This would involve the combination of a racemizing metal catalyst for the tertiary alcohol with an enantioselective lipase-catalyzed acylation, theoretically enabling a 100% yield of a single enantiomer of an ester derivative. jst.go.jprsc.org
Tandem Reactions: The development of one-pot or tandem reactions that form the carbon skeleton and install the functional groups in a single, streamlined process would be highly advantageous for efficiency and sustainability. Future research could investigate tandem Grignard-esterification sequences or other multi-component reactions. researchgate.net
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound and its Derivatives
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Grignard Reaction | Readily available starting materials, well-established method. | Can be difficult to control, potential for side products, not inherently asymmetric. chemistrysteps.com |
| Catalytic Asymmetric Addition | Access to enantiomerically pure derivatives, high potential for selectivity. nih.gov | Requires development of specific catalyst systems, may involve more expensive reagents. nih.gov |
| Chemoenzymatic DKR | High enantioselectivity, environmentally friendly conditions, potential for high yield. jst.go.jpnih.gov | Requires identification of suitable and compatible enzymes and racemization catalysts. jst.go.jp |
| Tandem Reactions | Increased efficiency, reduced waste, simplified purification. | Requires careful optimization of reaction conditions for multiple steps. |
Exploration of Underexplored Reactivity and Transformative Pathways
The bifunctional nature of this compound opens up a wide array of possibilities for chemical transformations that remain largely unexplored.
Reactions at the Tertiary Alcohol: The tertiary benzylic alcohol is a key functional group. ncert.nic.in Future studies could investigate its dehydration under various acidic conditions to yield the corresponding isopropenyl derivative, methyl 3-(prop-1-en-2-yl)benzoate. This olefin could then serve as a monomer or a handle for further functionalization. Additionally, the direct, catalyzed cross-coupling of the tertiary alcohol with various nucleophiles, a challenging but increasingly feasible transformation, could be a fruitful area of research. acs.org
Intramolecular Cyclizations: The relative positioning of the hydroxyl and ester groups could facilitate intramolecular cyclization reactions. Under specific conditions, an intramolecular transesterification could potentially lead to the formation of a lactone. The exploration of different catalysts and reaction conditions to control this transformation would be a novel research direction.
Transformations of the Ester Group: The methyl ester provides a site for a variety of transformations. Saponification to the corresponding carboxylic acid would yield 3-(2-hydroxypropan-2-yl)benzoic acid, a molecule with altered solubility and potential for new applications, such as in the formation of metal-organic frameworks or as a monomer for polyamides. The ester could also be reduced to a primary alcohol, yielding [3-(2-hydroxypropan-2-yl)phenyl]methanol, a diol that could be a valuable building block for polyesters and polyurethanes.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML), and these tools could be instrumental in accelerating the development of this compound chemistry. arxiv.orgnih.gov
Reaction Condition Optimization: For a known reaction, such as the Grignard synthesis, ML algorithms can be used to optimize reaction conditions to maximize yield and minimize byproducts. acs.org By systematically varying parameters like temperature, solvent, and reagent stoichiometry in a high-throughput experimentation setup, a predictive model can be built to identify the optimal reaction space.
Predicting Reactivity: Machine learning models can be trained to predict the outcome of chemical reactions. arxiv.org For this compound, this could be used to predict the products of its reactions with a wide range of reagents, thus guiding experimental work and avoiding unproductive research avenues.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the intrinsic properties of this compound and predict its behavior.
Spectroscopic and Electronic Properties: DFT calculations can be employed to predict the NMR, IR, and UV-Vis spectra of the molecule, which would be invaluable for its characterization. rsc.org Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its electronic structure and potential for use in electronic materials. mdpi.com
Reaction Mechanism and Kinetics: Computational studies can elucidate the mechanisms of potential reactions, such as the Grignard reaction for its synthesis or its subsequent dehydration or cyclization reactions. researchgate.netdtu.dknih.govresearchgate.net By modeling the transition states and intermediates, researchers can gain a deeper understanding of the reaction pathways and predict reaction kinetics, which is crucial for optimizing reaction conditions.
Predictive Materials Design: The properties of polymers derived from this compound could be predicted using computational modeling. For instance, the mechanical and thermal properties of polyesters formed from its diol derivative could be simulated, allowing for the in silico design of new materials with desired characteristics.
A summary of the potential computational investigations is provided in Table 2.
Table 2: Potential Computational Investigations for this compound
| Computational Method | Property to be Investigated | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Spectroscopic data (NMR, IR, UV-Vis) | Aid in experimental characterization. |
| DFT | HOMO/LUMO energies | Prediction of electronic properties and reactivity. mdpi.com |
| DFT | Reaction mechanisms and transition states | Understanding of reaction pathways and kinetics. dtu.dknih.gov |
| Molecular Dynamics (MD) | Polymer chain conformation and interactions | Prediction of mechanical and thermal properties of derived polymers. |
Discovery of Unforeseen Applications in Emerging Areas of Chemical Science
The true potential of this compound may lie in applications that are yet to be discovered. Its structure suggests several promising areas for exploration.
Polymer and Materials Science: The presence of both a hydroxyl and an ester group makes this molecule a versatile monomer or precursor for polymerization. As mentioned, its diol derivative could be used to create novel polyesters with unique properties. ausetute.com.aunih.govmdpi.comlibretexts.orgyoutube.com The tertiary alcohol itself could be incorporated into polymer backbones, potentially influencing properties like thermal stability and solubility.
Fragrance and Flavor Chemistry: Many methyl benzoate (B1203000) derivatives are used in the fragrance industry due to their pleasant scents. thegoodscentscompany.comscentspiracy.comgoogle.com The specific odor profile of this compound is unknown, and an investigation into its olfactory properties could reveal its potential as a new fragrance ingredient.
Medicinal Chemistry and Biologically Active Compounds: The 3-(2-hydroxypropan-2-yl)benzoate moiety could serve as a scaffold for the synthesis of new biologically active compounds. The hydroxyl and ester groups provide convenient handles for the attachment of other functional groups, allowing for the creation of a library of derivatives to be screened for various pharmacological activities.
Q & A
Q. What are the optimal synthetic routes for methyl 3-(2-hydroxypropan-2-yl)benzoate, and how can purity be ensured?
Answer: The compound is synthesized via esterification or substitution reactions. A common method involves reacting methyl 3-hydroxybenzoate with 1-amino-2-propanol under acidic conditions . Key steps include:
- Temperature control : Maintain 60–80°C to prevent side reactions.
- Catalysts : Use H₂SO₄ or p-toluenesulfonic acid for efficient ester formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity >95%.
| Synthesis Parameters | Optimal Conditions |
|---|---|
| Reaction temperature | 60–80°C |
| Catalyst concentration | 5–10 mol% |
| Purification method | Column chromatography (EtOAc:Hexane = 1:3) |
Validation : Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/Hexane) and confirm structure via ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 1.4 ppm for tert-hydroxy group) .
Q. How does pH influence the hydrolytic stability of this compound?
Answer: Hydrolysis rates vary with pH due to nucleophilic attack on the ester carbonyl.
- Acidic conditions (pH <3) : Protonation of carbonyl oxygen accelerates water-mediated hydrolysis, yielding 3-(2-hydroxypropan-2-yl)benzoic acid.
- Basic conditions (pH >10) : OH⁻ ions directly cleave the ester bond, forming the carboxylate salt.
| Hydrolysis Kinetics | Half-life (25°C) |
|---|---|
| pH 2.0 (0.1M HCl) | 12 hours |
| pH 7.0 (buffer) | >30 days |
| pH 12.0 (0.1M NaOH) | 2 hours |
Methodological note : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer: Density Functional Theory (DFT) calculations predict electronic and steric effects of substituents. For example:
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the ester carbonyl, enhancing reactivity with biological targets.
- Steric maps : Analyze spatial occupancy to optimize binding pocket interactions (e.g., with enzyme active sites).
Case Study : A methyl→ethyl substitution at the hydroxypropan-2-yl group reduced steric clash in a simulated cytochrome P450 binding site, improving predicted IC₅₀ by 40% .
Validation : Cross-validate computational results with experimental IC₅₀ assays and X-ray crystallography .
Q. How to resolve contradictions in reported reaction yields for this compound?
Answer: Discrepancies often arise from unoptimized reaction conditions or analytical variability.
- Controlled replication : Reproduce studies using identical reagents (e.g., anhydrous solvents), catalysts, and temperatures.
- Statistical analysis : Apply ANOVA to compare yields across labs, identifying outliers due to procedural drift.
| Yield Optimization Factors | Impact on Reproducibility |
|---|---|
| Solvent purity (H₂O content) | >5% H₂O reduces yield by 15–20% |
| Stirring rate | <300 rpm leads to incomplete mixing |
Methodological framework : Follow ’s Principle 2, linking results to reaction kinetics theory (e.g., Arrhenius equation for temperature effects) .
Q. What environmental fate studies are relevant for this compound?
Answer: Assess biodegradation and ecotoxicity using OECD guidelines:
- OECD 301D : Closed Bottle Test for aerobic biodegradation.
- Algal toxicity : Measure EC₅₀ in Chlorella vulgaris (72-hour exposure).
| Environmental Parameters | Results |
|---|---|
| Biodegradation (28 days) | 25% degradation (low readiness) |
| EC₅₀ (algae) | 12 mg/L (moderate toxicity) |
Theoretical integration : Align findings with the "source-to-impact" framework in environmental chemistry (e.g., linking hydrolysis rates to aquatic toxicity) .
Q. How to design a robust experimental protocol for studying its antioxidant activity?
Answer:
- In vitro assays : Use DPPH radical scavenging and FRAP assays, with ascorbic acid as a positive control.
- Dose-response curves : Test 0.1–100 µM concentrations in triplicate.
| Antioxidant Activity | IC₅₀ (DPPH) |
|---|---|
| This compound | 45 µM |
| Ascorbic acid | 25 µM |
Methodological rigor : Apply randomized block designs (as in ) to minimize batch-to-batch variability .
Q. How to integrate spectroscopic data with quantum mechanical calculations for structural analysis?
Answer:
- IR spectroscopy : Compare experimental carbonyl stretches (1720 cm⁻¹) with DFT-predicted values.
- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) method to calculate ¹³C shifts (error margin <2 ppm).
Validation : Overlay experimental and simulated spectra in software like GaussView or ACD/Labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
